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Compound of Interest

Compound Name: (-)-Afzelechin

Cat. No.: B15594027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Afzelechin is a flavan-3-ol, a type of flavonoid with potential antioxidant and various other

pharmacological properties. Structurally, it is characterized by a dihydroxylated A-ring and a

monohydroxylated B-ring. Mass spectrometry is a critical analytical technique for the structural

elucidation and quantification of (-)-afzelechin in various matrices, including plant extracts and

biological samples. Understanding its fragmentation pattern is essential for accurate

identification and differentiation from other isomeric flavonoids. These application notes provide

a detailed overview of the mass spectrometric behavior of (-)-afzelechin and standardized

protocols for its analysis.

Molecular Structure
Systematic Name: (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula: C₁₅H₁₄O₅

Monoisotopic Mass: 274.0841 g/mol

Mass Spectrometry Data
ESI-MS Analysis (Negative Ion Mode)
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Electrospray ionization (ESI) in the negative ion mode is commonly employed for the analysis

of flavonoids like (-)-afzelechin due to the acidic nature of the phenolic hydroxyl groups.

Table 1: Precursor and Product Ions of (-)-Afzelechin in Negative Ion Mode ESI-MS/MS.

Precursor Ion
(m/z)

Proposed
Formula

Adduct
Major
Fragment Ions
(m/z)

Neutral Loss

273.1 [C₁₅H₁₃O₅]⁻ [M-H]⁻ 257 H₂O (18 Da)

167 C₇H₆O₂ (122 Da)

Note: The chirality at C3 cannot be distinguished by mass spectrometry alone; therefore, the

data is applicable to both afzelechin and its epimer, epiafzelechin.[1]

Fragmentation Mechanisms
The fragmentation of the [M-H]⁻ ion of (-)-afzelechin primarily proceeds through characteristic

pathways for flavan-3-ols.

Loss of Water: A common initial fragmentation step involves the neutral loss of a water

molecule (H₂O) from the precursor ion, resulting in the fragment at m/z 257.[1]

Retro-Diels-Alder (RDA) Fission: This is a characteristic fragmentation for flavonoids,

involving the cleavage of the C-ring. While not explicitly detailed for the monomer in the

provided search results, it's a known pathway.

Heterocyclic Ring Fission (HRF): This involves cleavage of the heterocyclic C-ring, leading to

various product ions.

Quinone Methide (QM) Cleavage: This mechanism is particularly relevant when afzelechin is

a subunit in proanthocyanidin oligomers, leading to the cleavage of the interflavan bond.[2]

[3]

When part of a larger proanthocyanidin, such as a dimer or trimer, the afzelechin unit can be

identified through specific neutral losses or the observation of its monomeric fragment ion. For
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instance, in the MS/MS of a proanthocyanidin containing an (epi)afzelechin unit, a fragment

corresponding to the loss of this unit (272 Da) may be observed.[4]

Experimental Protocols
Sample Preparation

Standard Preparation: Prepare a stock solution of (-)-afzelechin standard in methanol or a

mixture of methanol and water at a concentration of 1 mg/mL. Prepare serial dilutions to the

desired concentration range (e.g., 1-1000 ng/mL) using the mobile phase as the diluent.

Plant Extract Preparation:

Homogenize the plant material.

Perform a solid-liquid extraction with a suitable solvent (e.g., 80% methanol in water).

Centrifuge the extract to remove solid debris.

The supernatant can be further purified using solid-phase extraction (SPE) if necessary to

remove interfering compounds.

Filter the final extract through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Method

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with

an ESI source (e.g., Q-TOF, Ion Trap, or Triple Quadrupole).

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8

µm particle size) is suitable for separation.

Mobile Phase:

A: 0.1% formic acid in water
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B: 0.1% formic acid in acetonitrile

Gradient Elution:

0-1 min: 5% B

1-10 min: 5-40% B

10-12 min: 40-95% B

12-14 min: 95% B

14-15 min: 95-5% B

15-20 min: 5% B (re-equilibration)

Flow Rate: 0.3 mL/min

Injection Volume: 2-5 µL

Column Temperature: 40 °C

Mass Spectrometry Parameters
Ionization Mode: ESI Negative

Capillary Voltage: 3.0-4.0 kV

Drying Gas (N₂) Flow: 8-12 L/min

Drying Gas Temperature: 300-350 °C

Nebulizer Pressure: 30-45 psi

Scan Range (MS1): m/z 100-1000

Product Ion Scan (MS/MS):

Precursor Ion: m/z 273.1
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Collision Energy: 10-30 eV (optimization may be required)
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Click to download full resolution via product page

Caption: Workflow for the analysis of (-)-Afzelechin using LC-MS/MS.
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Caption: Proposed fragmentation pathway for the [M-H]⁻ ion of (-)-Afzelechin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15594027?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

